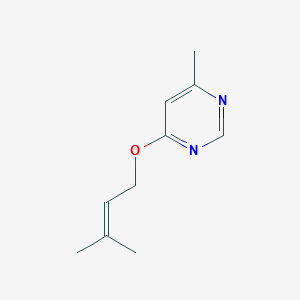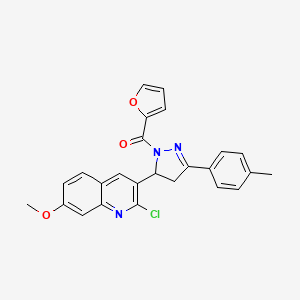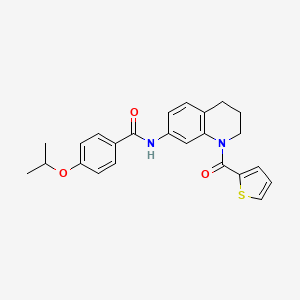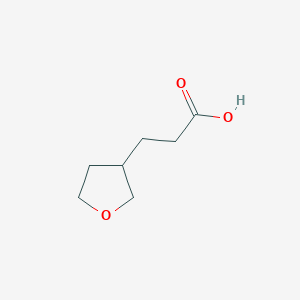
4-Methyl-6-(3-methylbut-2-enoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-(3-methylbut-2-enoxy)pyrimidine is a chemical compound that has been widely studied for its potential applications in scientific research. This pyrimidine derivative has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-(3-methylbut-2-enoxy)pyrimidine has been used in a variety of scientific research applications, including as a fluorescent probe for detecting DNA damage, as a tool for studying protein-protein interactions, and as a potential anti-cancer agent. This compound has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.
Wirkmechanismus
The mechanism of action of 4-Methyl-6-(3-methylbut-2-enoxy)pyrimidine is not fully understood, but it is thought to involve the interaction of the compound with various proteins and enzymes in the body. This interaction may result in changes to the structure or function of these proteins, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-Methyl-6-(3-methylbut-2-enoxy)pyrimidine can have a variety of biochemical and physiological effects, including the inhibition of protein aggregation, the modulation of protein-protein interactions, and the detection of DNA damage. This compound has also been found to have anti-cancer properties, potentially through its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methyl-6-(3-methylbut-2-enoxy)pyrimidine in lab experiments is its versatility, as it can be used in a variety of applications. Additionally, this compound has been found to be relatively stable and easy to handle in the lab. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can make it more expensive to obtain.
Zukünftige Richtungen
There are several future directions for research involving 4-Methyl-6-(3-methylbut-2-enoxy)pyrimidine. One potential area of investigation is the development of more efficient synthesis methods for this compound, which could increase its availability and reduce its cost. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating diseases such as Alzheimer's and cancer. Finally, the development of new derivatives of 4-Methyl-6-(3-methylbut-2-enoxy)pyrimidine could lead to the discovery of even more useful tools for scientific research.
Synthesemethoden
The synthesis of 4-Methyl-6-(3-methylbut-2-enoxy)pyrimidine involves the reaction of 4,6-dichloropyrimidine with 3-methylbut-2-en-1-ol in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, which can be purified through recrystallization or column chromatography. The yield of this synthesis method is typically around 50-60%.
Eigenschaften
IUPAC Name |
4-methyl-6-(3-methylbut-2-enoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(2)4-5-13-10-6-9(3)11-7-12-10/h4,6-7H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJABYRIUKFIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2524962.png)


![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)
![2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene](/img/structure/B2524967.png)
![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524968.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524969.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524973.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2524977.png)
![N-isobutyl-3-[5-oxo-1-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2524980.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2524981.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2524984.png)